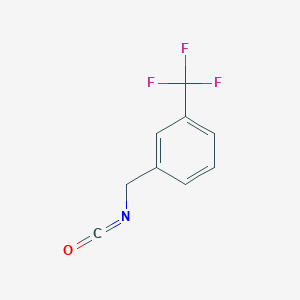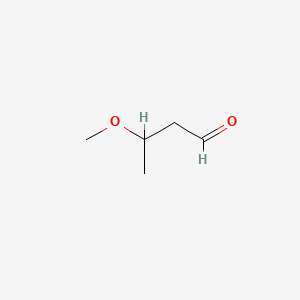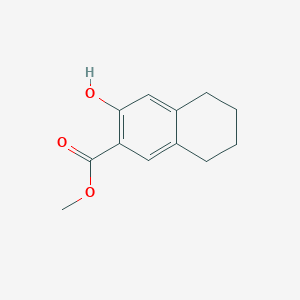![molecular formula C12H14F3N B3384128 2-[4-(Trifluoromethyl)phenyl]piperidine CAS No. 526182-95-6](/img/structure/B3384128.png)
2-[4-(Trifluoromethyl)phenyl]piperidine
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for 2-[4-(Trifluoromethyl)phenyl]piperidine were not found, related compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a phenyl group with a trifluoromethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.24 g/mol . It has a density of 1.126 g/mL at 25 °C .Applications De Recherche Scientifique
1. Serotonin Uptake Inhibition
The molecule 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a structural analog of fluoxetine's enantiomers, exhibits significant activity as a serotonin uptake inhibitor, surpassing the activity of fluoxetine itself (Corey, Reichard, & Sarshar, 1993).
2. Crystal Structure in Anti-Tuberculosis Applications
Derivatives of 2-[4-(Trifluoromethyl)phenyl]piperidine have shown activity against multidrug-resistant tuberculosis strains. The crystal structures of these derivatives have been analyzed, revealing significant insights into their molecular conformations (Souza, Gonçalves, Wardell, & Wardell, 2013).
3. Luminescence in Europium (III) Complexes
Research on europium (III) complexes with this compound derivatives has revealed their potential in luminescence applications. These complexes exhibit strong photoluminescence emissions in the solution phase, opening avenues for various applications (Moriguchi et al., 2017).
4. Enzyme Inhibition for Disease Model Study
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives, incorporating this compound, have been identified as inhibitors of soluble epoxide hydrolase. These compounds have shown potential for use in various disease models due to their effect on serum biomarkers (Thalji et al., 2013).
5. Glycosylation Reactions in Organic Synthesis
6-Mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides, incorporating the trifluoromethyl group, have been used in glycosylation reactions. These reactions demonstrate the impact of fluorine substituents on glycosylation stereoselectivity, important in the synthesis of complex organic molecules (Crich & Vinogradova, 2007).
6. Antibacterial Activity of Piperidine Derivatives
Compounds containing this compound have been synthesized and shown to possess antibacterial properties. These findings open potential applications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
7. Synthesis of Fluorine-18 Labeled Compounds
Research involving the synthesis of fluorine-18 labeled compounds, including those with this compound structures, highlights the application of these compounds in nuclear medicine and imaging studies (Kilbourn, Pavia, & Gregor, 1990).
8. Cytotoxic Activity in Cancer Research
Certain derivatives of this compound have been synthesized and evaluated for cytotoxic activities against human tumor cell lines. These findings contribute to the exploration of new therapeutic agents in oncology (Mahdavi et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPNPGHOKSKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279340 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526182-95-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526182-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



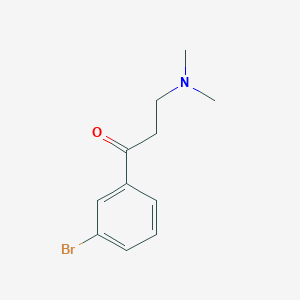
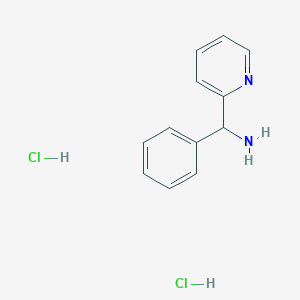
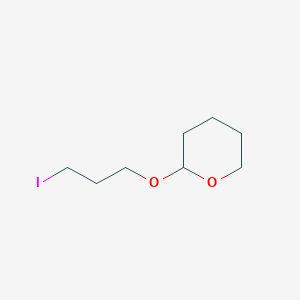
![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)
![1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone](/img/structure/B3384083.png)
![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)

![1-{[3-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3384114.png)
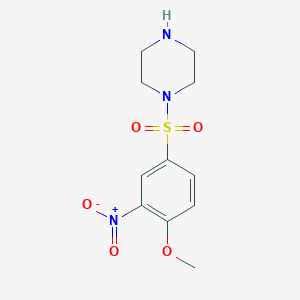
![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)
